molecular formula C9H9N3O2 B2889789 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 1315364-32-9

2,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B2889789
CAS No.: 1315364-32-9
M. Wt: 191.19
InChI Key: SQHSRXAQAQPDEE-UHFFFAOYSA-N
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Description

2,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by a fused ring system containing both pyrazole and pyrimidine rings, which imparts unique chemical and biological properties. It has garnered significant attention in medicinal chemistry due to its potential therapeutic applications, particularly in the development of anticancer agents .

Preparation Methods

The synthesis of 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves the condensation of appropriate β-enaminone derivatives with aminopyrazoles under microwave irradiation. This method is highly efficient and yields various 2,7-disubstituted products . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the biochemical pathways essential for cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

2,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid can be compared with other similar compounds, such as:

These compounds share the pyrazolo[1,5-a]pyrimidine core structure but differ in their substituents, which can significantly impact their chemical and biological properties

Properties

IUPAC Name

2,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-5-3-4-10-8-7(9(13)14)6(2)11-12(5)8/h3-4H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQHSRXAQAQPDEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NC2=C(C(=NN12)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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